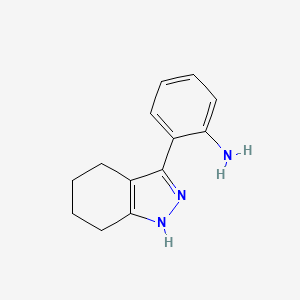

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to a pyrazole .

Synthesis Analysis

The synthesis of indazoles involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the indazole compounds .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic system, consisting of a benzene ring fused to a pyrazole . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .科学的研究の応用

Organic Synthesis and Catalysis

Indazole derivatives are pivotal in organic synthesis, serving as precursors or intermediates for various chemical transformations. For instance, the regioselective arylation of 2H-indazole derivatives using organo photocatalysis demonstrates the utility of indazole and aniline derivatives in synthesizing arylated products efficiently (Saritha et al., 2021). Similarly, N-heterocyclic carbenes of indazole have been utilized to generate a variety of compounds, showcasing the versatility of indazole derivatives in organic synthesis (Guan et al., 2015).

Photophysics and Electroluminescence

Indazole derivatives find applications in the development of photophysical materials and electroluminescent devices. Research into indazole, pyrazole, and triazole/triphenylamine-based compounds reveals their potential in creating materials with high photoluminescence quantum yields, suitable for use in organic light-emitting diodes (OLEDs) (Jin et al., 2020). This application underscores the importance of indazole derivatives in the field of materials science and engineering.

Polymerization Initiators

The synthesis of zinc anilido-oxazolinate complexes demonstrates the role of indazole and aniline derivatives as initiators in ring-opening polymerization, highlighting their significance in polymer chemistry (Chen et al., 2007). These findings open up new avenues for the development of polymers with specific properties and applications.

Spectroscopic Studies

Spectroscopic characterization of oligoaniline microspheres obtained via an aniline-persulfate approach provides insights into the structural aspects of aniline derivatives, including those related to indazole compounds. Such studies are essential for understanding the chemical behavior and properties of these compounds (Ferreira et al., 2011).

作用機序

Target of Action

Compounds with similar structures, such as indazole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

It is known that indazole derivatives, which include this compound, have a wide variety of biological properties

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle

Molecular Mechanism

It is known that some indazole derivatives can form hydrogen bonds with enzymes and receptors, exhibiting varied bioactivities in vivo

特性

IUPAC Name |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1,3,5,7H,2,4,6,8,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUNBWUWLWXVRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2704483.png)

![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)

![4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2704492.png)

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2704495.png)

![3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2704496.png)

![5-methyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2704497.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2704499.png)